Cholesterol glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

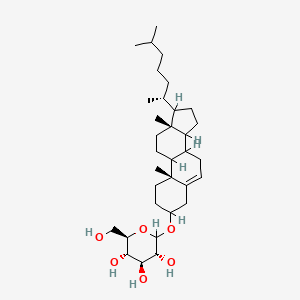

Cholesterol glucoside is a compound that combines a glucopyranoside moiety with a cholesteryl group. This compound is part of a class of molecules known as glycosides, where a sugar molecule is bonded to another functional group via a glycosidic bond. The cholesteryl group is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol glucoside typically involves the glycosylation of cholesterol with a glucopyranoside donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosidases, which offer regio- and stereo-selectivity under mild conditions. This method is advantageous due to its environmental friendliness and cost-effectiveness. The use of engineered enzymes in non-aqueous media, such as ionic liquids, has been shown to improve yields and simplify product separation .

化学反応の分析

Types of Reactions

Cholesterol glucoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the cholesteryl group can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Tosyl chloride in the presence of a base like pyridine is often employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced cholesteryl compounds, and various substituted glucopyranosides.

科学的研究の応用

Cholesterol glucoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: The compound is utilized in the study of cell membrane dynamics and cholesterol metabolism.

Industry: The compound is used in the formulation of cosmetics and personal care products due to its moisturizing properties

作用機序

The mechanism of action of Cholesterol glucoside involves its interaction with cell membranes. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and permeability. The glucopyranoside moiety can interact with membrane proteins and receptors, influencing various cellular processes. The compound may also modulate glucose uptake and metabolism through its interaction with glucose transporters and signaling pathways .

類似化合物との比較

Similar Compounds

Methyl α-D-glucopyranoside: A simpler glycoside with a methyl group instead of a cholesteryl group.

Octyl β-D-glucopyranoside: Another glycoside with an octyl group, commonly used as a non-ionic surfactant.

Quercetin 3-O-β-D-glucopyranoside: A flavonoid glycoside with antioxidant properties .

Uniqueness

Cholesterol glucoside is unique due to its combination of a glucopyranoside moiety and a cholesteryl group. This structure imparts both hydrophilic and hydrophobic properties, making it useful in various applications, particularly in forming stable micelles and liposomes for drug delivery.

特性

CAS番号 |

26671-80-7 |

|---|---|

分子式 |

C33H56O6 |

分子量 |

548.8 g/mol |

IUPAC名 |

(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1 |

InChIキー |

FSMCJUNYLQOAIM-IDRZEVMFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

異性体SMILES |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

同義語 |

cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)

![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)

![4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium](/img/structure/B1228356.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)

![4-[[3-[(4-methylanilino)-oxomethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1228365.png)

![3-ethyl-1-(2-furanylmethyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1228366.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B1228367.png)

![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)

![7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1228375.png)